2-((2-Chloroethyl)amino)ethanol hydrochloride

Übersicht

Beschreibung

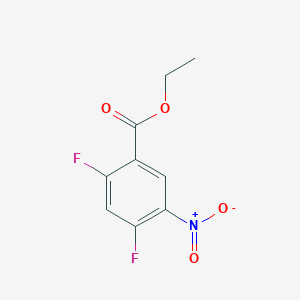

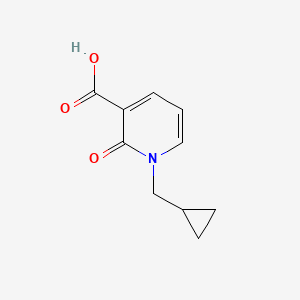

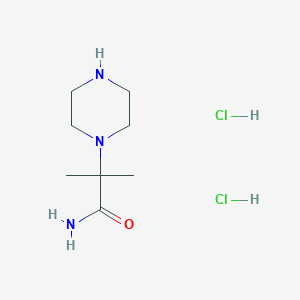

“2-((2-Chloroethyl)amino)ethanol hydrochloride” is a chemical compound with the CAS Number: 2576-29-6 . It is a tertiary amino compound, a primary alcohol, and an organochlorine compound . It is functionally related to an ethanolamine . It is used as an intermediate in active pharmaceutical ingredients and dyes . It is also used in organic synthesis and as a derivatizing reagent for amino acids, dipeptides, and nucleotides .

Molecular Structure Analysis

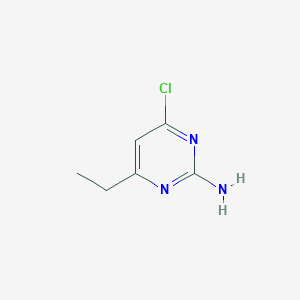

The molecular formula of “2-((2-Chloroethyl)amino)ethanol hydrochloride” is C4H11Cl2NO . The molecular weight is 160.04 g/mol . The InChI code is 1S/C4H10ClNO.ClH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H .

Physical And Chemical Properties Analysis

“2-((2-Chloroethyl)amino)ethanol hydrochloride” is a solid at room temperature . It has a molecular weight of 160.04 g/mol . The compound has three hydrogen bond donors and two hydrogen bond acceptors . It has four rotatable bonds . The topological polar surface area is 32.3 Ų .

Wissenschaftliche Forschungsanwendungen

Molecular Rearrangement Studies

- Research has explored the molecular rearrangement involving compounds related to 2-((2-Chloroethyl)amino)ethanol hydrochloride. Chlorination of certain nitroiminoimidazolidines leads to products that can be influenced by ethanol, showcasing complex chemical behaviors and potential for varied applications in organic synthesis (McKay & Kreling, 1959).

Synthesis of Novel Compounds

- The compound is used in synthesizing various chemical structures. For example, 2-N-(Acylmethyl)aminochromones were prepared from a process involving 2-chlorochromone and α-amino ketones in ethanol/triethylamine, leading to the development of complex organic molecules (Alberola et al., 1997).

Studies in Cytotoxicity

- Ethanol mustard, closely related to 2-((2-Chloroethyl)amino)ethanol hydrochloride, has been studied for its cytotoxicity in vitro. This research is crucial for understanding how such compounds interact with biological cells, which is significant in the development of therapeutic agents (Naujokaitis, Fisher, & Rabinovitz, 1981).

Applications in Green Chemistry

- The compound is integral in the development of green chemistry methods. For instance, its derivatives are used in water–ethanol mediated synthesis, adhering to principles of high atom economy and use of nontoxic solvents. This is particularly relevant in synthesizing compounds with potential anticancer properties (Patravale et al., 2014).

Molecular Packing Studies

- Studies on the molecular packing of related compounds in liquids, such as 1,2-ethanediol and 2-aminoethanol, have been conducted. These studies provide insights into how molecular structures influence physical properties like molar volume, which is essential in material science and molecular engineering (Świergiel & Jadżyn, 2017).

Synthesis Optimization

- The optimization of synthesis processes involving 2-chloroethylamine hydrochloride, a related compound, has been researched. This includes determining optimal conditions for reactions, which is vital for industrial-scale production and ensuring purity and yield efficiency (Yang Hai-lang, 2006).

Safety and Hazards

“2-((2-Chloroethyl)amino)ethanol hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302-H315-H319-H335 . Precautionary measures include P280-P305+P351+P338 . It is recommended to ensure adequate ventilation, especially in confined areas, and to ensure that eyewash stations and safety showers are close to the workstation location .

Eigenschaften

IUPAC Name |

2-(2-chloroethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO.ClH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDWZDOAAAUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10637467 | |

| Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10637467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Chloroethyl)amino)ethanol hydrochloride | |

CAS RN |

2576-29-6 | |

| Record name | 2576-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10637467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

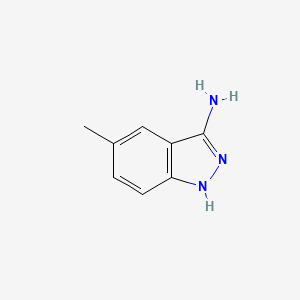

![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)

![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)